ASP-4058 was developed by Astellas Pharma Inc. as part of a research initiative aimed at creating safer alternatives to existing sphingosine-1-phosphate receptor agonists, such as fingolimod. Unlike nonselective agonists that activate multiple receptor subtypes, ASP-4058 selectively activates S1P1 and S1P5 while avoiding S1P3, which is associated with adverse cardiovascular effects . This selective action positions ASP-4058 as a promising candidate for treating conditions like multiple sclerosis and ocular diseases characterized by abnormal angiogenesis.
The synthesis of ASP-4058 involves several key steps:
Technical parameters such as reaction conditions (temperature, solvent choice) and the specific reagents used are critical for optimizing yield and potency.
The molecular structure of ASP-4058 can be represented by its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, oxygen, and fluorine. The structural characteristics include:
Detailed analyses using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the integrity of its structure .
ASP-4058 participates in several key chemical reactions relevant to its mechanism of action:
These reactions underscore the compound's role in modulating cellular signaling pathways associated with inflammation and vascular integrity.
ASP-4058 functions primarily as an agonist for sphingosine-1-phosphate receptor types 1 and 5. Its mechanism of action involves:
Experimental data indicate that ASP-4058 effectively reduces inflammation and vascular permeability in models of multiple sclerosis and ocular diseases.
ASP-4058 exhibits several notable physical and chemical properties:
Quantitative assessments of these properties are critical for determining dosing regimens in clinical settings .
ASP-4058 has promising applications in several areas:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: